molecular formula C10H13NO2S B13304011 6-(Thiophen-3-yl)piperidine-2-carboxylic acid

6-(Thiophen-3-yl)piperidine-2-carboxylic acid

Cat. No.: B13304011
M. Wt: 211.28 g/mol
InChI Key: JTRDXEBZXWJYCG-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)piperidine-2-carboxylic acid is an organic compound that features a piperidine ring substituted with a thiophene ring at the third position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)piperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated piperidine derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine-2-carbinol or piperidine-2-carbaldehyde.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

6-(Thiophen-3-yl)piperidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-(Thiophen-2-yl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.

    Pipecolic acid: Piperidine-2-carboxylic acid without the thiophene ring.

    Thiophene-2-carboxylic acid: Thiophene ring with a carboxylic acid group but no piperidine ring.

Uniqueness

6-(Thiophen-3-yl)piperidine-2-carboxylic acid is unique due to the combination of the piperidine ring, thiophene ring, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

6-thiophen-3-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)9-3-1-2-8(11-9)7-4-5-14-6-7/h4-6,8-9,11H,1-3H2,(H,12,13)

InChI Key

JTRDXEBZXWJYCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CSC=C2

Origin of Product

United States

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